molecular formula C8H6ClN3S B180917 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 117320-61-3

5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B180917
CAS RN: 117320-61-3
M. Wt: 211.67 g/mol
InChI Key: NTQZVPQAJQHJLJ-UHFFFAOYSA-N
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Description

“5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol” would consist of a triazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached to one of its carbon atoms .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can also undergo N-alkylation .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : A study synthesized derivatives of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and evaluated their antimicrobial activity. Some compounds showed significant inhibition of bacterial and fungal growth compared to standard drugs (Purohit et al., 2011).

  • Crystal and Molecular Structure Analysis : Another study focused on the crystal and molecular structure analysis of similar compounds, which is crucial for understanding their chemical properties and potential applications (Sarala et al., 2006).

  • Synthesis Under Different Conditions : A research explored the synthesis of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol under classical and microwave conditions, highlighting the versatility of synthesis methods (Ashry et al., 2006).

  • Inhibition of Enzymes : A study investigated novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, including those related to 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, for their lipase and α-glucosidase inhibition properties (Bekircan et al., 2015).

  • Antibacterial Activity : Another research synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and assessed their antibacterial activity (Plech et al., 2011).

  • Facile Synthesis Process : A study presented an environmentally benign process for preparing derivatives of 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, emphasizing the importance of green chemistry in synthesis (Yang et al., 2006).

properties

IUPAC Name

5-(3-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQZVPQAJQHJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353724
Record name 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790152
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

117320-61-3
Record name 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Q & A

Q1: The research paper describes the synthesis of two classes of compounds, thiadiazoles and thiadiazines, using 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol as a starting material. What makes this compound particularly suitable for these reactions?

A1: 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiol possesses two key functional groups that facilitate its use in synthesizing the desired heterocyclic compounds:

    Q2: The study mentions that some of the synthesized compounds displayed significant antimicrobial activity. Can you elaborate on the structure-activity relationship (SAR) observed and its implications?

    A2: While the paper doesn't delve deep into specific SAR trends, it highlights that introducing aryl substituents at specific positions of the newly formed thiadiazole and thiadiazine rings significantly influenced the antimicrobial activity []. This suggests that:

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